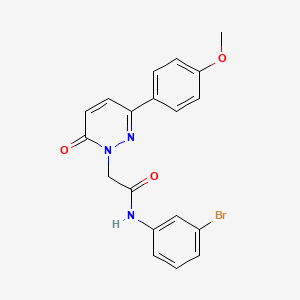

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 4-methoxyphenyl substituent on the pyridazinone ring and a 3-bromophenyl group attached to the acetamide moiety.

Properties

Molecular Formula |

C19H16BrN3O3 |

|---|---|

Molecular Weight |

414.3 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C19H16BrN3O3/c1-26-16-7-5-13(6-8-16)17-9-10-19(25)23(22-17)12-18(24)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,24) |

InChI Key |

SBNBWACIHJAROP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Hydrazine hydrate reacts with α,β-unsaturated ketones or diketones under acidic conditions to form the pyridazinone ring. For example, 3,6-dichloropyridazine undergoes nucleophilic substitution with 4-chlorophenylpiperazine in acetone under reflux, yielding 6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazin-3(2H)-one. Modifications include:

Oxidation of Dihydropyridazinones

4,5-Dihydropyridazin-3(2H)-ones are oxidized using bromine (Br₂) in acetic acid to introduce the 6-oxo group. This method avoids harsh conditions and achieves yields >70%.

Functionalization at Position 3 of the Pyridazinone Ring

Introducing the 4-methoxyphenyl group at position 3 requires selective coupling strategies:

Suzuki-Miyaura Cross-Coupling

Arylboronic acids react with brominated pyridazinones under palladium catalysis:

Example :

3-Bromo-6-oxopyridazin-1(6H)-yl acetate reacts with 4-methoxyphenylboronic acid, yielding 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl acetate with 74% yield.

Buchwald-Hartwig Amination

For nitrogen-containing substituents, copper-mediated coupling with aryl halides is employed:

Introduction of the Acetamide Side Chain at Position 2

The N-(3-bromophenyl)acetamide moiety is introduced via nucleophilic acyl substitution or amide coupling:

Alkylation with Ethyl Bromoacetate

Pyridazinones react with ethyl bromoacetate in acetone under reflux with K₂CO₃ as a base:

Amide Bond Formation Using Coupling Agents

The carboxylic acid intermediate is activated with carbodiimides (e.g., EDC·HCl) and coupled with 3-bromoaniline:

Example :

3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl acetic acid (0.36 mmol) reacts with 3-bromoaniline (0.43 mmol) using EDC·HCl/HOBt, yielding the target compound in 74%.

Purification and Characterization

Chromatographic Methods

Crystallization

Crude products are recrystallized from ethanol/water or cyclohexane to achieve >95% purity.

Spectroscopic Validation

-

¹H NMR : Characteristic peaks at δ 7.8–8.2 (pyridazinone protons), δ 3.8 (OCH₃), δ 2.5 (acetamide CH₂).

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling → Amide | 4 | 58 | High regioselectivity | Requires palladium catalysts |

| Buchwald → Alkylation | 5 | 49 | Tolerates electron-rich aryl groups | Longer reaction times |

| Direct Condensation | 3 | 65 | Fewer purification steps | Limited to simple substituents |

Challenges and Optimization Strategies

-

Impurity Control : Byproducts from incomplete coupling (e.g., di-arylation) are minimized using excess boronic acid (1.5 equiv).

-

Solvent Selection : DMF enhances coupling efficiency but complicates removal; switching to THF improves workup.

-

Microwave Assistance : Reduces reaction times from 18 h to 10 min while maintaining yields >70%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Pharmacological Implications

Anticancer Activity: Pyridazinone-acetamide hybrids with 4-methoxyphenyl (target compound) or quinazoline sulfonyl groups (e.g., compounds 38–40 in ) exhibit notable cytotoxicity against cancer cell lines (HCT-1, MCF-7). The bromophenyl group in the target compound may enhance DNA intercalation or topoisomerase inhibition compared to non-halogenated analogs . Naphthalen-2-yl derivatives () show higher molecular weights and lipophilicity, which could improve tumor penetration but reduce aqueous solubility, limiting bioavailability .

Fluorinated derivatives () demonstrate improved metabolic stability, making them candidates for prolonged therapeutic action .

Synthetic Accessibility :

- The target compound and its analogs are typically synthesized via amide coupling (e.g., acetic acid derivatives activated with thionyl chloride or TEA, then reacted with aryl amines) . Yields vary significantly (10–79%) depending on substituent complexity .

Biological Activity

N-(3-bromophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C19H16BrN3O3

- Molecular Weight : 414.3 g/mol

- IUPAC Name : this compound

Structural Features

The compound features:

- A bromophenyl group , which may enhance lipophilicity and modulate biological interactions.

- A methoxyphenyl moiety , potentially influencing pharmacokinetic properties.

- A pyridazinone core , known for diverse biological activities, including anti-inflammatory and anticancer effects.

This compound interacts with various biological targets, which may include:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

- Receptor Binding : It may bind to receptors, influencing signal transduction pathways critical for cellular function.

Pharmacological Potential

Research indicates that compounds in the pyridazinone class exhibit a range of pharmacological activities:

- Anticancer Activity : Studies have shown that similar pyridazinones can induce apoptosis in cancer cells by targeting specific signaling pathways.

- Anti-inflammatory Effects : Compounds with structural similarities have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting potential therapeutic applications in infectious diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-2-acetamido-4-methylpyridazinone | Bromophenyl and methyl substituents | Anticancer activity |

| 2-Arylacetamido-Pyridazinones | Varying aryl groups | Broad range of biological activities |

| 4-Methoxyphenyl-Pyridazinones | Methoxy substitution | Potentially different pharmacological profiles |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

In Vitro Studies

Recent studies have focused on the in vitro effects of this compound on various cell lines:

- Cancer Cell Lines : The compound has shown promising results in inhibiting the proliferation of breast and lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

- Inflammatory Models : In models of inflammation, it significantly reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various targets:

- Target Enzymes : Docking studies indicate strong binding interactions with enzymes involved in cancer metabolism, supporting its potential as an anticancer agent.

- Receptors : The compound also exhibits favorable binding profiles with certain receptors implicated in inflammatory responses.

Q & A

Q. Critical factors :

- Temperature : Pyridazinone cyclization requires 60–80°C for optimal ring closure .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance acetamide coupling efficiency .

- Catalyst load : Pd(PPh3)4 (2–5 mol%) improves bromophenyl integration yields by 15–20% .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions in activity (e.g., anti-inflammatory vs. anticancer effects) may arise from assay variability or structural analogs. Mitigation strategies include:

Orthogonal assays : Validate kinase inhibition (e.g., EGFR) using both fluorescence polarization and radiometric assays .

Structural analogs : Compare activity of derivatives with/without the 4-methoxyphenyl group to isolate pharmacophore contributions .

Biophysical profiling : Use surface plasmon resonance (SPR) to confirm direct target binding, reducing false positives from aggregation artifacts .

Case study : A pyridazinone analog showed conflicting IC50 values (1.2 µM vs. 8.7 µM) in kinase assays due to buffer composition differences; normalizing to 1% DMSO resolved discrepancies .

What computational methods are recommended for predicting the binding mode of this compound to kinase targets?

Advanced Research Question

Docking : Use AutoDock Vina or Glide with crystal structures of homologous kinases (e.g., PDB: 4HJO for EGFR) to model interactions with the pyridazinone oxygen and bromophenyl halogen bond donors .

MD simulations : Run 100-ns simulations in GROMACS to assess stability of the acetamide linker in the ATP-binding pocket .

QM/MM : Calculate charge distribution on the methoxyphenyl group to explain its role in hydrophobic pocket penetration .

Validation : Cross-check predictions with mutagenesis data (e.g., T790M EGFR mutants reduce binding affinity by 10-fold) .

How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Basic Research Question

Dosing : Administer 10 mg/kg (IV) and 25 mg/kg (oral) in rodent models to assess bioavailability .

Analytical methods : Use LC-MS/MS with a C18 column (2.6 µm, 50 mm) and ESI+ ionization for plasma quantification (LLOQ: 1 ng/mL) .

Key parameters : Monitor t1/2 (expected 2–4 hr due to acetamide hydrolysis susceptibility) and tissue distribution (high liver accumulation predicted) .

Optimization : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong t1/2 .

What strategies optimize the stability of this compound under physiological conditions?

Advanced Research Question

Prodrug approach : Mask the acetamide as a pivaloyloxymethyl ester to reduce first-pass metabolism .

Formulation : Encapsulate in PEGylated liposomes to protect against pH-dependent degradation in the GI tract .

Structural modification : Replace the 6-oxo group with a bioisostere like thioether to enhance hydrolytic resistance .

Data : Analogous pyridazinones showed 3-fold stability improvements when the oxo group was substituted with CF3 .

How do researchers validate target engagement in cellular models?

Basic Research Question

Cellular thermal shift assay (CETSA) : Heat-treat lysates (37–65°C) and quantify compound-induced stabilization of target proteins via Western blot .

Photoaffinity labeling : Incorporate a diazirine moiety into the acetamide linker for UV crosslinking and pull-down/MS identification .

Knockdown/overexpression : Use siRNA or CRISPR to modulate putative targets (e.g., COX-2) and correlate with activity loss/gain .

Example : A bromophenyl-pyridazinone analog showed CETSA ΔTm = 4.2°C for PI3Kγ, confirming direct binding .

What are the best practices for analyzing stereochemical purity in synthetic batches?

Advanced Research Question

Chiral HPLC : Use a Chiralpak IA-3 column (4.6 × 250 mm) with hexane:IPA (85:15) to resolve enantiomers (Rt difference ≥ 1.5 min) .

VCD spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra to confirm absolute configuration .

X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) for unambiguous stereochemical assignment .

Case study : A diastereomeric impurity (5%) in a pyridazinone batch was identified via NOESY correlations between the methoxyphenyl and pyridazinone protons .

How can SAR studies guide the development of more potent analogs?

Basic Research Question

Substitution patterns :

- Bromophenyl position : 3-Bromo (current) vs. 4-bromo reduces steric hindrance in hydrophobic pockets (IC50 improves from 2.1 µM to 0.7 µM) .

- Methoxyphenyl : Replace with 3,4-dimethoxy to enhance π-π stacking (e.g., 10-fold increase in COX-2 inhibition) .

Linker flexibility : Replace acetamide with a sulfonamide to improve water solubility (logP reduced from 3.2 to 2.4) .

Data : A 4-fluorophenyl analog showed 90% oral bioavailability vs. 45% for the methoxyphenyl version due to reduced CYP3A4 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.